molecular formula C12H15NO5S B12804209 1-(Benzylsulfonyl)-4-hydroxyproline CAS No. 7469-25-2

1-(Benzylsulfonyl)-4-hydroxyproline

Cat. No.: B12804209
CAS No.: 7469-25-2
M. Wt: 285.32 g/mol
InChI Key: PXCAXESHASVBCJ-UHFFFAOYSA-N
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Description

1-(Benzylsulfonyl)-4-hydroxyproline is a synthetic organic compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a benzylsulfonyl group attached to the proline ring, which is further hydroxylated at the fourth position. The unique structural features of this compound make it a valuable molecule for studying various chemical reactions and biological processes.

Preparation Methods

The synthesis of 1-(Benzylsulfonyl)-4-hydroxyproline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Protection of the Proline Ring: The proline ring is protected to prevent unwanted reactions at specific sites.

    Introduction of the Benzylsulfonyl Group: The benzylsulfonyl group is introduced using benzylsulfonyl chloride in the presence of a base.

    Hydroxylation: The protected proline derivative is hydroxylated at the fourth position using appropriate oxidizing agents.

    Deprotection: The protecting groups are removed to yield the final product, this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

1-(Benzylsulfonyl)-4-hydroxyproline undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The benzylsulfonyl group can be reduced to form benzylthio derivatives.

    Substitution: The benzylsulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Benzylsulfonyl)-4-hydroxyproline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating diseases.

    Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Benzylsulfonyl)-4-hydroxyproline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

1-(Benzylsulfonyl)-4-hydroxyproline can be compared with other similar compounds, such as:

    1-(Benzylsulfonyl)-4-aminoproline: Similar structure but with an amino group instead of a hydroxyl group.

    1-(Benzylsulfonyl)-4-methylproline: Similar structure but with a methyl group instead of a hydroxyl group.

    1-(Phenylsulfonyl)-4-hydroxyproline: Similar structure but with a phenylsulfonyl group instead of a benzylsulfonyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

7469-25-2

Molecular Formula

C12H15NO5S

Molecular Weight

285.32 g/mol

IUPAC Name

1-benzylsulfonyl-4-hydroxypyrrolidine-2-carboxylic acid

InChI

InChI=1S/C12H15NO5S/c14-10-6-11(12(15)16)13(7-10)19(17,18)8-9-4-2-1-3-5-9/h1-5,10-11,14H,6-8H2,(H,15,16)

InChI Key

PXCAXESHASVBCJ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1C(=O)O)S(=O)(=O)CC2=CC=CC=C2)O

Origin of Product

United States

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